molecular formula C21H23N3O4 B11014197 N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11014197
M. Wt: 381.4 g/mol
InChI Key: ZRFVPCCYTLUYAE-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound with a complex structure It features a quinazolinone core, which is a bicyclic compound containing fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain is introduced via an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

    Introduction of the 2-(2-methoxyphenoxy)ethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2-(2-methoxyphenoxy)ethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The quinazolinone core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The structure-activity relationship (SAR) studies help in understanding how modifications to the compound affect its biological activity, aiding in the design of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is unique due to its specific combination of functional groups and the quinazolinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H23N3O4/c1-27-18-9-4-5-10-19(18)28-14-12-22-20(25)11-6-13-24-15-23-17-8-3-2-7-16(17)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25)

InChI Key

ZRFVPCCYTLUYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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